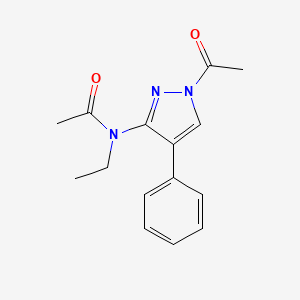

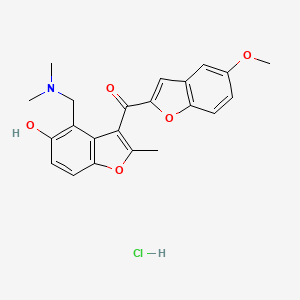

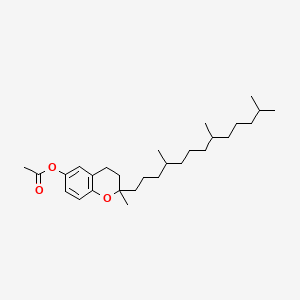

(2-(Ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium sulphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

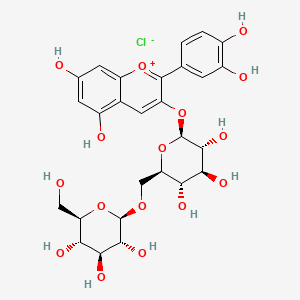

(2-(Éthyl(3-méthyl-4-((3-phényl-1,2,4-thiadiazol-5-yl)azo)phényl)amino)éthyl)triméthylammonium sulfate est un composé organique complexe comportant un cycle thiadiazole, une liaison azo et un groupe ammonium quaternaire

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du (2-(Éthyl(3-méthyl-4-((3-phényl-1,2,4-thiadiazol-5-yl)azo)phényl)amino)éthyl)triméthylammonium sulfate implique généralement plusieurs étapes :

Formation du cycle thiadiazole : Cette étape implique la cyclisation de précurseurs appropriés en conditions acides ou basiques.

Réaction de couplage azo : Le dérivé thiadiazole est ensuite soumis à un couplage azo avec un sel de diazonium dérivé de l’aniline ou de ses dérivés.

Quaternisation : La dernière étape implique la quaternisation du groupe amino avec la triméthylamine en présence d’un solvant approprié comme l’éthanol ou l’acétonitrile.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des techniques de synthèse en flux continu pour améliorer le rendement et la pureté. Ces méthodes utilisent souvent des systèmes automatisés pour contrôler avec précision les paramètres de réaction.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, notamment au niveau de la liaison azo, conduisant à la formation de dérivés nitroso.

Réduction : La réduction du groupe azo peut donner des amines.

Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, telles que la nitration ou la sulfonation.

Réactifs et conditions courantes

Oxydation : Réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène en conditions acides.

Réduction : Hydrogénation catalytique à l’aide de palladium sur carbone ou réduction chimique à l’aide de dithionite de sodium.

Substitution : Nitration à l’aide d’un mélange d’acide nitrique et d’acide sulfurique concentrés.

Principaux produits

Oxydation : Dérivés nitroso.

Réduction : Amines correspondantes.

Substitution : Dérivés nitro ou sulfonés.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme précurseur pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui le rend précieux en synthèse organique.

Biologie

En recherche biologique, les dérivés du composé sont étudiés pour leurs propriétés antimicrobiennes et anticancéreuses potentielles. Le cycle thiadiazole est connu pour sa bioactivité, ce qui fait de ce composé un candidat pour le développement de médicaments.

Médecine

Le groupe ammonium quaternaire du composé confère des propriétés antimicrobiennes, ce qui le rend utile pour le développement de désinfectants et d’antiseptiques. De plus, ses dérivés sont explorés pour leur potentiel dans le traitement des maladies neurodégénératives.

Industrie

Dans le secteur industriel, ce composé est utilisé dans la synthèse de colorants et de pigments en raison de sa liaison azo, qui confère des couleurs vibrantes.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s derivatives are studied for their potential antimicrobial and anticancer properties. The thiadiazole ring is known for its bioactivity, making this compound a candidate for drug development.

Medicine

The compound’s quaternary ammonium group imparts antimicrobial properties, making it useful in developing disinfectants and antiseptics. Additionally, its derivatives are explored for their potential in treating neurodegenerative diseases.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its azo linkage, which imparts vibrant colors.

Mécanisme D'action

Le mécanisme d’action du (2-(Éthyl(3-méthyl-4-((3-phényl-1,2,4-thiadiazol-5-yl)azo)phényl)amino)éthyl)triméthylammonium sulfate implique plusieurs voies :

Activité antimicrobienne : Le groupe ammonium quaternaire perturbe les membranes cellulaires microbiennes, conduisant à la lyse cellulaire.

Activité anticancéreuse : Le cycle thiadiazole interagit avec les protéines cellulaires, inhibant leur fonction et induisant l’apoptose dans les cellules cancéreuses.

Activité neuroprotectrice : Le composé peut inhiber les voies du stress oxydatif et de l’inflammation, offrant une neuroprotection.

Comparaison Avec Des Composés Similaires

Composés similaires

- (2-(Éthyl(3-méthyl-4-((3-phényl-1,2,4-thiadiazol-5-yl)azo)phényl)amino)éthyl)diméthylammonium méthyl sulfate

- (2-(Éthyl(3-méthyl-4-((3-phényl-1,2,4-thiadiazol-5-yl)azo)phényl)amino)éthyl)triméthylammonium chlorure

Unicité

Comparé à des composés similaires, le (2-(Éthyl(3-méthyl-4-((3-phényl-1,2,4-thiadiazol-5-yl)azo)phényl)amino)éthyl)triméthylammonium sulfate présente une solubilité accrue dans l’eau en raison du groupe sulfate. Cette propriété le rend plus adapté aux applications nécessitant des solutions aqueuses.

Propriétés

Numéro CAS |

85283-76-7 |

|---|---|

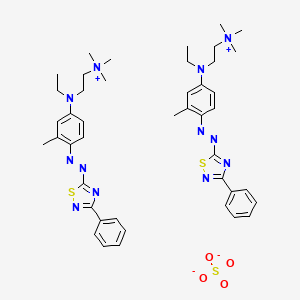

Formule moléculaire |

C44H58N12O4S3 |

Poids moléculaire |

915.2 g/mol |

Nom IUPAC |

2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate |

InChI |

InChI=1S/2C22H29N6S.H2O4S/c2*1-6-27(14-15-28(3,4)5)19-12-13-20(17(2)16-19)24-25-22-23-21(26-29-22)18-10-8-7-9-11-18;1-5(2,3)4/h2*7-13,16H,6,14-15H2,1-5H3;(H2,1,2,3,4)/q2*+1;/p-2 |

Clé InChI |

OOWAOAQRKOTNCL-UHFFFAOYSA-L |

SMILES canonique |

CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3)C.CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3)C.[O-]S(=O)(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.